molecular formula C12H24N2O5 B15183254 Lysine 3-methyl-2-oxovalerate CAS No. 78000-31-4

Lysine 3-methyl-2-oxovalerate

Cat. No.: B15183254
CAS No.: 78000-31-4
M. Wt: 276.33 g/mol
InChI Key: GAUMOFPVRTZSPS-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lysine 3-methyl-2-oxovalerate is a chemical compound with the molecular formula C12H24N2O5 It is a derivative of lysine, an essential amino acid, and is characterized by the presence of a 3-methyl-2-oxovalerate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lysine 3-methyl-2-oxovalerate typically involves the reaction of lysine with 3-methyl-2-oxovaleric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to meet industrial demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Lysine 3-methyl-2-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield 3-methyl-2-oxovaleric acid derivatives, while reduction may produce corresponding alcohols.

Scientific Research Applications

Lysine 3-methyl-2-oxovalerate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic disorders.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of lysine 3-methyl-2-oxovalerate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-oxovaleric acid: A related compound that shares similar structural features.

    2-Oxo-3-methylpentanoate: Another similar compound with comparable chemical properties.

Uniqueness

Lysine 3-methyl-2-oxovalerate is unique due to its specific combination of lysine and 3-methyl-2-oxovalerate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

78000-31-4

Molecular Formula

C12H24N2O5

Molecular Weight

276.33 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;3-methyl-2-oxopentanoic acid

InChI

InChI=1S/C6H14N2O2.C6H10O3/c7-4-2-1-3-5(8)6(9)10;1-3-4(2)5(7)6(8)9/h5H,1-4,7-8H2,(H,9,10);4H,3H2,1-2H3,(H,8,9)/t5-;/m0./s1

InChI Key

GAUMOFPVRTZSPS-JEDNCBNOSA-N

Isomeric SMILES

CCC(C)C(=O)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CCC(C)C(=O)C(=O)O.C(CCN)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.